molecular formula C21H16N2O4 B4888854 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No. B4888854
M. Wt: 360.4 g/mol
InChI Key: RTGCXDRSDLBLCL-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, also known as EPC, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyranochromene derivatives, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Crystallographic Studies

2-Amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been the subject of crystallographic studies. For instance, Sharma et al. (2015) examined related carbonitrile compounds through X-ray diffraction, revealing significant deviations from planarity in the pyran ring and highlighting the importance of N-H···O and N-H···N hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2015).

Electrocatalytic Assembling

The compound's derivatives have been synthesized through electrocatalytic multicomponent assembling. Vafajoo et al. (2014) achieved this using a simple, mild, and efficient procedure, showcasing the compound's potential in organic synthesis (Vafajoo et al., 2014).

Synthesis of Derivatives

A range of derivatives of this compound have been synthesized, indicating its versatility in chemical reactions. Mohammed et al. (2015) created new series of pyrano-chromene and pyrimido pyrano-chromene derivatives starting from a similar compound (Mohammed et al., 2015).

Optical Properties

The compound and its derivatives have been studied for their optical properties. Zeyada et al. (2016) investigated the structural and optical properties of thin films derived from similar compounds, contributing to the understanding of their potential in material science (Zeyada et al., 2016).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. Okasha et al. (2022) synthesized a pyran derivative and screened it for antibacterial and antifungal activities, indicating its potential in pharmaceutical applications (Okasha et al., 2022).

properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-2-25-13-9-7-12(8-10-13)17-15(11-22)20(23)27-19-14-5-3-4-6-16(14)26-21(24)18(17)19/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGCXDRSDLBLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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